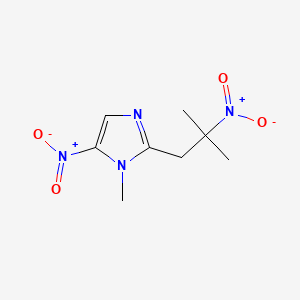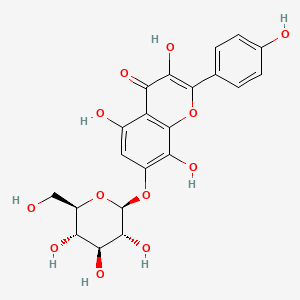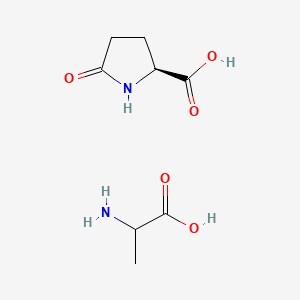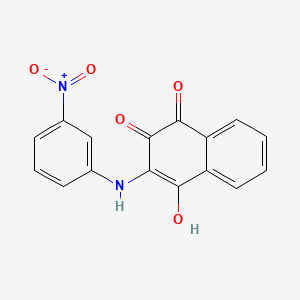
3-Methylbutyl hydrogen 2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-butènedioïque, monoester 1-(3-méthylbutyl), également connu sous le nom de 3-méthylbutyl hydrogène 2-butènedioate, est un composé organique de formule moléculaire C9H14O4. Ce composé est caractérisé par son groupe fonctionnel ester, qui est dérivé de la réaction entre un alcool et un acide. Il est couramment utilisé dans diverses applications chimiques et industrielles en raison de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-butènedioïque, monoester 1-(3-méthylbutyl) implique généralement la réaction d’estérification entre le 3-méthylbutanol et l’acide maléique. La réaction est catalysée par un catalyseur acide, tel que l’acide sulfurique, et est effectuée sous reflux pour assurer une conversion complète. La réaction peut être représentée comme suit :
Acide maléique+3-MéthylbutanolH2SO4{_svg_1}Acide 2-butènedioïque, monoester 1-(3-méthylbutyl)+Eau
Méthodes de production industrielle
Dans un contexte industriel, la production de l’acide 2-butènedioïque, monoester 1-(3-méthylbutyl) implique des processus d’estérification similaires, mais à plus grande échelle. La réaction est effectuée dans de grands réacteurs avec une agitation continue et une température contrôlée pour optimiser le rendement et la pureté. Le produit est ensuite purifié par distillation ou cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-butènedioïque, monoester 1-(3-méthylbutyl) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe ester par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH-) ou les amines (NH2R) peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Acides carboxyliques
Réduction : Alcools
Substitution : Divers esters ou amides substitués
Applications De Recherche Scientifique
L’acide 2-butènedioïque, monoester 1-(3-méthylbutyl) a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme intermédiaire dans la production d’autres produits chimiques.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les enzymes.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de médicaments.
Industrie : Utilisé dans la fabrication de parfums, d’arômes et de plastifiant.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-butènedioïque, monoester 1-(3-méthylbutyl) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe ester peut subir une hydrolyse pour libérer l’alcool et l’acide correspondants, qui peuvent ensuite participer à divers processus biochimiques. Les effets du composé sont médiés par sa capacité à former des liaisons hydrogène et à interagir avec les enzymes et les récepteurs dans les systèmes biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétate de 3-méthylbutyle : Structure d’ester similaire mais avec un groupe acétate.
Propionate de 3-méthylbutyle : Structure d’ester similaire mais avec un groupe propionate.
Butyrate de 3-méthylbutyle : Structure d’ester similaire mais avec un groupe butyrate.
Unicité
L’acide 2-butènedioïque, monoester 1-(3-méthylbutyl) est unique en raison de son groupe ester spécifique dérivé de l’acide maléique, qui lui confère des propriétés chimiques et physiques distinctes. Sa capacité à subir diverses réactions chimiques et ses applications dans de multiples domaines en font un composé précieux en recherche scientifique et dans l’industrie.
Propriétés
Numéro CAS |
93858-95-8 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
(E)-4-(3-methylbutoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-7(2)5-6-13-9(12)4-3-8(10)11/h3-4,7H,5-6H2,1-2H3,(H,10,11)/b4-3+ |
Clé InChI |
BLXAXLZLJUWIGB-ONEGZZNKSA-N |
SMILES isomérique |
CC(C)CCOC(=O)/C=C/C(=O)O |
SMILES canonique |
CC(C)CCOC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


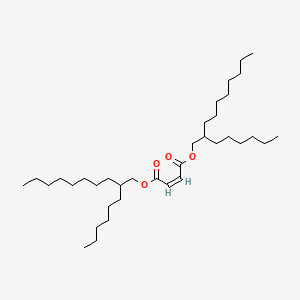

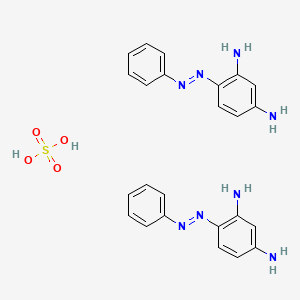
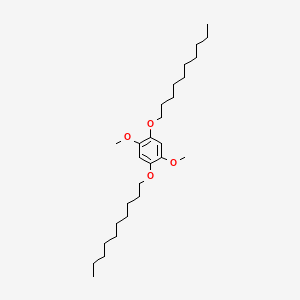

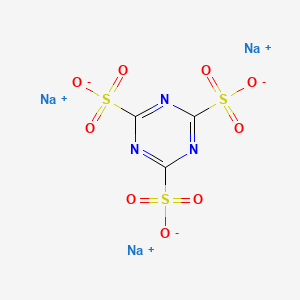



![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
